molecular formula C9H12F2O2 B13087709 Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823901-96-7

Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B13087709
CAS No.: 1823901-96-7
M. Wt: 190.19 g/mol
InChI Key: RRGPPWRCLDBGBB-UHFFFAOYSA-N
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Description

Ethyl 3,6-difluorobicyclo[310]hexane-6-carboxylate is a chemical compound with the molecular formula C9H12F2O2 It is characterized by the presence of a bicyclic structure with two fluorine atoms and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the use of rhodium-catalyzed cyclopropanation reactions. The reaction conditions often involve the use of diazo compounds and rhodium catalysts to achieve the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate: Similar in structure but with different fluorine atom positions.

    6,6-Difluorobicyclo[3.1.0]hexane: Lacks the ethyl ester group but shares the bicyclic and fluorine-containing structure.

Uniqueness

Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate is unique due to the specific positioning of its fluorine atoms and the presence of the ethyl ester group.

Properties

CAS No.

1823901-96-7

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C9H12F2O2/c1-2-13-8(12)9(11)6-3-5(10)4-7(6)9/h5-7H,2-4H2,1H3

InChI Key

RRGPPWRCLDBGBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)F)F

Origin of Product

United States

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